

# An In-depth Technical Guide to the Role of AZD1152 (Barasertib) in Mitosis

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Compound of Interest		
Compound Name:	AZ683	
Cat. No.:	B1663804	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of AZD1152 (Barasertib), a potent and selective Aurora B kinase inhibitor, and its role in the regulation of mitosis. It details the compound's mechanism of action, its impact on cell cycle progression, and the experimental methodologies used for its characterization.

## Introduction to AZD1152 (Barasertib) and Aurora B Kinase

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[1] The three members of this family in humans, Aurora A, B, and C, have distinct functions and subcellular localizations during cell division. Aurora B kinase is a key component of the chromosomal passenger complex (CPC), which is essential for accurate chromosome segregation and cytokinesis.[2][3] Its functions include ensuring correct kinetochore-microtubule attachments and regulating the spindle assembly checkpoint. Given its critical role in cell division and its frequent overexpression in various cancers, Aurora B has emerged as a promising target for anti-cancer therapies.

AZD1152 is a dihydrogen phosphate prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA (hydroxyquinazoline pyrazol anilide), also known as Barasertib.[4][5][6] AZD1152-HQPA is a highly potent and selective inhibitor of Aurora B kinase.[4][7] This guide will focus on the mechanism and effects of AZD1152-HQPA.



#### **Mechanism of Action of AZD1152**

AZD1152-HQPA exerts its anti-mitotic effects by competitively inhibiting the ATP-binding pocket of Aurora B kinase. This inhibition disrupts the kinase's ability to phosphorylate its downstream substrates, leading to a cascade of events that ultimately halt cell division.

One of the primary substrates of Aurora B is Histone H3 at Serine 10.[8][9] Phosphorylation of Histone H3 is crucial for chromosome condensation and alignment during mitosis. Treatment of cells with AZD1152-HQPA leads to a significant reduction in the phosphorylation of Histone H3 (Ser10).[8][9]

The inhibition of Aurora B by AZD1152 leads to several distinct cellular phenotypes:

- Failed Cytokinesis: Cells are unable to complete the final step of cell division, resulting in the formation of large, polyploid cells with 4N or 8N DNA content.[2][4][8]
- Chromosome Misalignment: Disruption of the chromosomal passenger complex function leads to improper attachment of microtubules to kinetochores, resulting in chromosome alignment defects.[4]
- Mitotic Catastrophe: The accumulation of mitotic errors and the inability to complete cell division can trigger a form of apoptosis known as mitotic catastrophe.[10]
- Induction of Apoptosis: Following mitotic arrest and the development of polyploidy, cancer cells often undergo programmed cell death.[4][8]

### Quantitative Data for AZD1152 (Barasertib)

The inhibitory activity of AZD1152-HQPA has been quantified in various assays. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of AZD1152-HQPA



Kinase	Ki (nmol/L)	Selectivity (vs. Aurora B)
Aurora B	0.36	-
Aurora A	1369	~3800-fold
Aurora C	17.0	~47-fold

Data sourced from multiple studies, highlighting the high selectivity of AZD1152-HQPA for Aurora B over Aurora A.[4][7]

Table 2: In Vitro Anti-proliferative Activity of AZD1152-HQPA (IC50 Values)

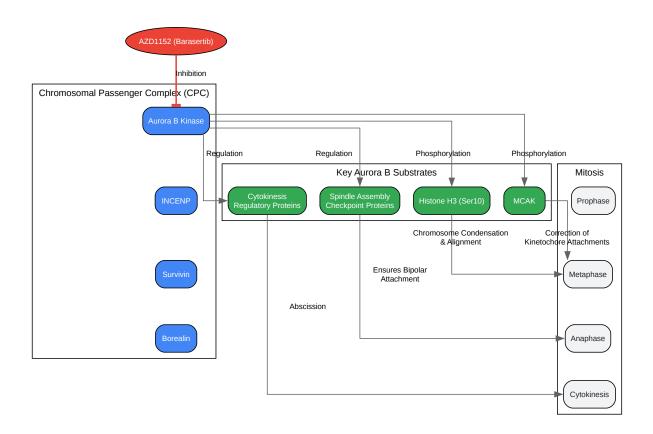
Cell Line	Cancer Type	IC50 (nM)
HL-60	Acute Myeloid Leukemia	3 - 40
NB4	Acute Myeloid Leukemia	3 - 40
MOLM13	Acute Myeloid Leukemia	3 - 40
PALL-2	Acute Lymphoblastic Leukemia	3 - 40
MV4-11	Biphenotypic Leukemia	3 - 40
EOL-1	Acute Eosinophilic Leukemia	3 - 40
K562	Chronic Myeloid Leukemia	3 - 40
HCT 116	Colon Cancer	Sensitive (IC50 < 100)
SCLC cell lines	Small Cell Lung Cancer	< 50 (for sensitive lines)

IC50 values can vary depending on the specific assay conditions and duration of drug exposure.[5][8]

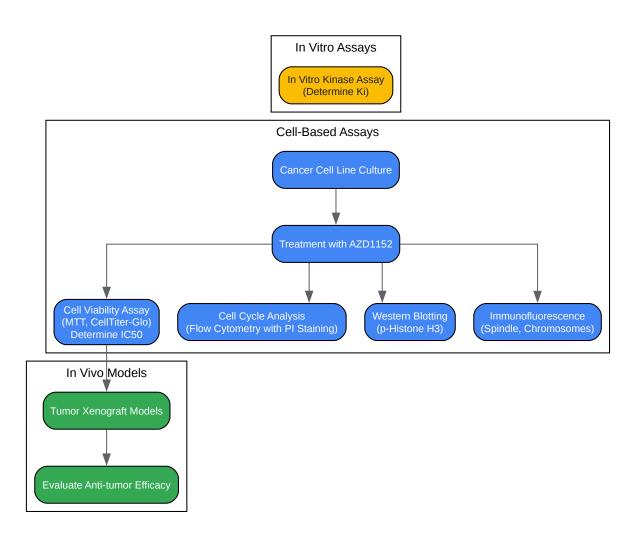
## Signaling Pathways and Experimental Workflows Aurora B Signaling Pathway in Mitosis

The following diagram illustrates the central role of Aurora B kinase in mitosis and the points of intervention by AZD1152.









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